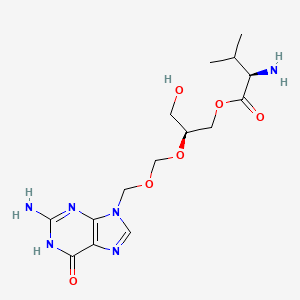

(S)-(R)-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate

Description

Properties

Molecular Formula |

C15H24N6O6 |

|---|---|

Molecular Weight |

384.39 g/mol |

IUPAC Name |

[(2S)-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxymethoxy]-3-hydroxypropyl] (2R)-2-amino-3-methylbutanoate |

InChI |

InChI=1S/C15H24N6O6/c1-8(2)10(16)14(24)26-4-9(3-22)27-7-25-6-21-5-18-11-12(21)19-15(17)20-13(11)23/h5,8-10,22H,3-4,6-7,16H2,1-2H3,(H3,17,19,20,23)/t9-,10+/m0/s1 |

InChI Key |

DVCUGHHGLKCBMT-VHSXEESVSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC[C@H](CO)OCOCN1C=NC2=C1N=C(NC2=O)N)N |

Canonical SMILES |

CC(C)C(C(=O)OCC(CO)OCOCN1C=NC2=C1N=C(NC2=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-®-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the methoxy groups and the hydroxypropyl chain. The final step involves the esterification with 2-amino-3-methylbutanoic acid. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors to maintain consistent reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification methods would be essential to achieve the desired purity levels for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-®-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the purine base can be reduced to a hydroxyl group.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone, while reduction of the purine base would produce a hydroxylated derivative.

Scientific Research Applications

Medicinal Applications

1. Anticancer Research

Recent studies have indicated that derivatives of purine compounds can exhibit anticancer properties. The structural components of (S)-(R)-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy) suggest potential interactions with cellular pathways involved in cancer proliferation and apoptosis. Research has shown that purine analogs can inhibit DNA synthesis in cancer cells, making them candidates for further investigation in cancer therapeutics .

2. Antiviral Activity

There is growing interest in the antiviral properties of purine derivatives. Compounds similar to (S)-(R)-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy) have been studied for their ability to inhibit viral replication. For instance, some studies have demonstrated efficacy against retroviruses, suggesting that this compound could be explored for antiviral drug development .

3. Neurological Research

The compound's structure may also play a role in neurological research. Purines are known to influence neurotransmitter activity and neuroprotection. Investigations into the neuroprotective effects of similar compounds have shown promise in reducing neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .

Biochemical Applications

1. Enzyme Inhibition

(S)-(R)-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy) may act as an inhibitor for certain enzymes involved in nucleotide metabolism. This inhibition can be crucial for understanding metabolic pathways and developing drugs that target specific enzymes related to diseases such as gout or cancer .

2. Drug Delivery Systems

The compound's unique structure allows it to be explored as a potential carrier for drug delivery systems. Its ability to form complexes with various therapeutic agents could enhance the bioavailability and efficacy of drugs, particularly those that are poorly soluble .

Case Studies

Mechanism of Action

The mechanism of action of (S)-®-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can mimic natural nucleotides, thereby inhibiting or altering the activity of these enzymes. This can lead to the disruption of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Estimated based on structural similarity to analogs.

Key Findings:

Functional Group Impact: Amino vs. Protected Groups: Compounds with free amino groups (e.g., the target compound) are likely more reactive but less stable than analogs with benzyloxycarbonyl (Z) or acetyl protections . For example, Z-protected derivatives (CAS 130914-77-1) are used as reference standards due to their stability . Ester Linkages: Ethyl and propyl esters (e.g., CAS 124832-27-5) may influence bioavailability, with shorter chains (ethyl) offering faster hydrolysis in vivo .

Stereochemical Considerations :

- The (S)-(R) configuration in the target compound contrasts with the (2S,2'S) or (2R,2'R) configurations in analogs (e.g., CAS 130914-77-1), which could affect binding to viral enzymes or transporters .

Applications: Impurity References: Z-protected compounds are critical for quality control in antiviral drug manufacturing . Prodrug Potential: The target compound’s free amino groups and hydroxylpropyl ester suggest it may act as a prodrug, releasing active nucleoside analogs upon hydrolysis .

Research Implications and Gaps

- Antiviral Activity : While piroxicam analogs in show anti-HIV activity (EC₅₀ 20–25 µM), the target compound’s efficacy remains unverified. Docking studies similar to those in could predict its interaction with viral targets .

- Synthetic Challenges : highlights synthetic routes for complex esters, which may apply to the target compound’s production. However, stereochemical control requires advanced techniques like asymmetric catalysis .

- Stability Data : The hydrochloride salt (CAS 124832-27-5) requires sub-zero storage, suggesting the target compound may also need specialized handling .

Biological Activity

The compound (S)-(R)-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate is a complex organic molecule with significant potential in pharmacology, particularly due to its structural components that include a purine base and amino acid derivatives. This article explores its biological activity, synthesis, and potential therapeutic applications through a review of existing literature and research findings.

Structural Overview

The compound features:

- Purine Base : A key structural component linked to nucleic acids.

- Methoxy Groups : These enhance solubility and may influence biological interactions.

- Hydroxypropyl Chain : Suggests potential for diverse chemical reactivity.

- Amino Acid Moiety : Indicates possible interactions with biological pathways.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological systems. Key areas of interest include:

- Antiviral Activity : The purine structure suggests potential antiviral properties, similar to compounds like adenosine and guanosine, which are known for their roles in viral inhibition and cellular signaling pathways .

- Enzyme Interaction : The compound may act as an inhibitor or substrate for enzymes involved in purine metabolism, which could impact various biochemical pathways related to cell proliferation and apoptosis.

- Signal Transduction : Its structural similarity to known signaling molecules indicates that it may influence pathways associated with cell signaling, particularly those mediated by purines .

The mechanism of action is likely multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are crucial for nucleotide metabolism, potentially leading to altered cellular functions.

- Receptor Interaction : It may interact with specific receptors involved in cell signaling, affecting processes such as apoptosis and proliferation .

Synthesis

The synthesis of (S)-(R)-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate involves several steps:

- Formation of the Purine Base : Starting from simple precursors like formamide and glycine.

- Introduction of Hydroxypropyl Chain : Achieved through etherification reactions.

- Coupling with Amino Acid Derivative : Utilizes peptide coupling reagents for final assembly.

Case Studies and Research Findings

Research has indicated various applications for this compound:

Potential Applications

Given its biological activity, the compound has potential applications in:

- Pharmaceutical Development : As a lead compound for antiviral drugs or enzyme inhibitors.

- Research Tools : For studying purine metabolism and related biochemical pathways.

Q & A

Q. How do researchers validate the compound’s bioavailability in preclinical models?

- Methodological Answer : Perform pharmacokinetic (PK) studies in rodent models using LC-MS/MS for plasma concentration quantification. Assess membrane permeability via Caco-2 cell monolayers and metabolic stability in liver microsomes .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.